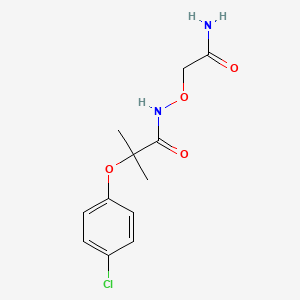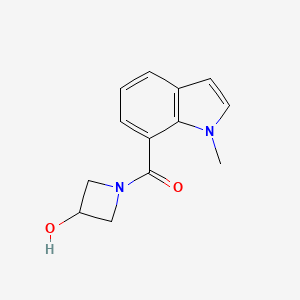
N-(2-amino-2-oxoethoxy)-2-(4-chlorophenoxy)-2-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-amino-2-oxoethoxy)-2-(4-chlorophenoxy)-2-methylpropanamide, also known as ACP-105, is a non-steroidal selective androgen receptor modulator (SARM). It was first synthesized in 2009 by the pharmaceutical company Acadia Pharmaceuticals. ACP-105 is a promising compound that has gained attention due to its potential applications in treating a variety of medical conditions.
Mecanismo De Acción
N-(2-amino-2-oxoethoxy)-2-(4-chlorophenoxy)-2-methylpropanamide works by selectively binding to androgen receptors in the body. Androgen receptors are found in a variety of tissues, including muscle and bone. When this compound binds to these receptors, it activates them, leading to increased protein synthesis and muscle growth.
Biochemical and Physiological Effects:
This compound has been shown to increase muscle mass and bone density in preclinical studies. It has also been shown to increase strength and endurance in animal models. In addition, this compound has been shown to have a positive effect on lipid metabolism, reducing the levels of bad cholesterol in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of N-(2-amino-2-oxoethoxy)-2-(4-chlorophenoxy)-2-methylpropanamide is its selectivity for androgen receptors. This makes it a promising compound for the treatment of a variety of medical conditions without the side effects associated with traditional androgen therapies.
However, one limitation of this compound is its limited availability for research purposes. Due to its status as a research chemical, it is not widely available for purchase by academic researchers.
Direcciones Futuras
There are several potential future directions for research on N-(2-amino-2-oxoethoxy)-2-(4-chlorophenoxy)-2-methylpropanamide. One area of interest is its potential applications in the treatment of muscle wasting and osteoporosis in humans. Clinical trials are needed to determine the safety and efficacy of this compound in humans.
Another area of interest is its potential applications in the treatment of breast cancer. Further research is needed to determine the optimal dosing and administration of this compound for this indication.
Finally, there is potential for this compound to be developed into a performance-enhancing drug for athletes. However, this raises ethical concerns and would require extensive testing to ensure safety and efficacy.
Métodos De Síntesis
N-(2-amino-2-oxoethoxy)-2-(4-chlorophenoxy)-2-methylpropanamide is synthesized through a multi-step process involving the reaction of 4-chlorophenol with 2-bromo-2-methylpropionic acid to form the corresponding ester. The ester is then reacted with ethylenediamine to form the amide. Finally, the amide is reacted with oxalyl chloride to form the final product, this compound.
Aplicaciones Científicas De Investigación
N-(2-amino-2-oxoethoxy)-2-(4-chlorophenoxy)-2-methylpropanamide has been studied extensively for its potential applications in a variety of medical conditions. One of the primary applications of this compound is in the treatment of muscle wasting and osteoporosis. This compound has been shown to increase muscle mass and bone density in preclinical studies.
This compound has also been studied for its potential applications in the treatment of breast cancer. It has been shown to inhibit the growth of breast cancer cells in vitro and in vivo.
Propiedades
IUPAC Name |
N-(2-amino-2-oxoethoxy)-2-(4-chlorophenoxy)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O4/c1-12(2,11(17)15-18-7-10(14)16)19-9-5-3-8(13)4-6-9/h3-6H,7H2,1-2H3,(H2,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFVIXMIINYWIPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NOCC(=O)N)OC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-2,4-dimethylfuran-3-carboxamide](/img/structure/B6641985.png)







![2-[[2-(2,5-Dichlorophenoxy)acetyl]amino]oxyacetamide](/img/structure/B6642037.png)
![2-[[2-(2-Fluorophenoxy)acetyl]amino]oxyacetamide](/img/structure/B6642041.png)
![2-[[2-(4-Fluorophenoxy)acetyl]amino]oxyacetamide](/img/structure/B6642055.png)

![3-[(Pyridazine-4-carbonylamino)methyl]benzoic acid](/img/structure/B6642081.png)
